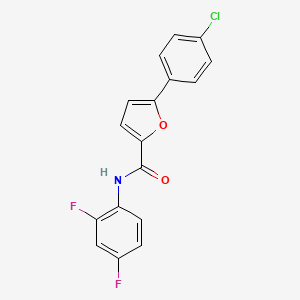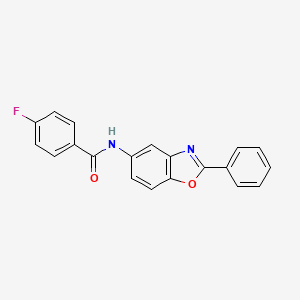![molecular formula C20H21NO4 B5800369 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline, also known as TAI, is a chemical compound that has been widely studied for its potential therapeutic applications. TAI is a member of the indole family of compounds, which are known for their diverse biological activities. In
科学的研究の応用
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been studied for its potential therapeutic applications in a variety of areas, including cancer, neuroprotection, and inflammation. In cancer research, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions such as rheumatoid arthritis.
作用機序
The exact mechanism of action of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, neuroprotective, and anti-inflammatory effects, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has also been shown to have antioxidant properties. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been found to increase the activity of the antioxidant enzymes superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has also been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to have a low toxicity profile, which makes it a safer alternative to some other compounds that are used in research. One limitation of using 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline. One area of interest is the development of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline analogs that may have improved therapeutic properties. Another area of interest is the study of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline in combination with other compounds, to determine whether it may have synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline, which may lead to the development of new therapeutic strategies.
合成法
The synthesis of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline involves the reaction of indoline with 3-(3,4,5-trimethoxyphenyl)acrylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as thionyl chloride. The resulting product is then purified using standard chromatographic techniques.
特性
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-23-17-12-14(13-18(24-2)20(17)25-3)8-9-19(22)21-11-10-15-6-4-5-7-16(15)21/h4-9,12-13H,10-11H2,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWZNGFYKWEGME-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)


![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)

![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)
![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)


![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)